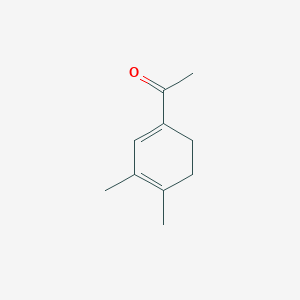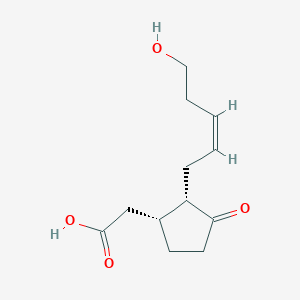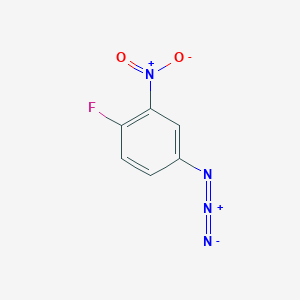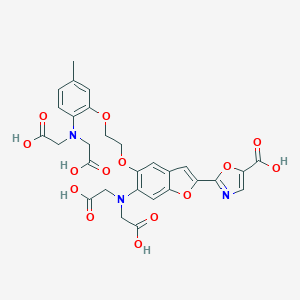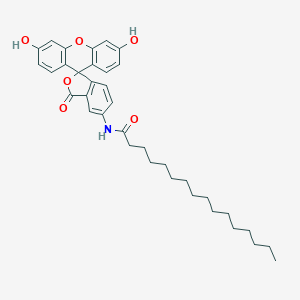
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as TFMTEN and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
Wirkmechanismus
The mechanism of action of TFMTEN is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of cellular signaling pathways. TFMTEN has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in cellular signaling pathways and can result in the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
TFMTEN has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be a potential treatment for cancer. Additionally, TFMTEN has been found to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Vorteile Und Einschränkungen Für Laborexperimente
TFMTEN has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a unique chemical structure that allows it to interact with biological systems in a specific way. However, there are also limitations to the use of TFMTEN in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on TFMTEN. One area of interest is the development of new drugs based on TFMTEN's anti-inflammatory and anti-tumor properties. Another area of interest is the elucidation of TFMTEN's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the use of TFMTEN in combination with other drugs or therapies is an area of potential research, as it may enhance the effectiveness of existing treatments. Finally, the use of TFMTEN as a tool for studying cellular signaling pathways and gene expression is an area of potential research, as it may provide insights into the underlying mechanisms of disease.
In conclusion, 1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has potential applications in scientific research. Its unique chemical structure and anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of TFMTEN involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene, which is reacted with formic acid to form the formamide intermediate. This intermediate is then reacted with m-chloroperbenzoic acid to form the epoxide ring, resulting in the formation of TFMTEN.
Wissenschaftliche Forschungsanwendungen
TFMTEN has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. TFMTEN has also been shown to inhibit the activity of certain enzymes, which could lead to the development of new treatments for a range of diseases.
Eigenschaften
CAS-Nummer |
134254-13-0 |
|---|---|
Produktname |
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene |
Molekularformel |
C12H10F3NO2 |
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
N-[(1S,8S,9R)-4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)6-1-2-7-8(3-6)10-4-9(16-5-17)11(7)18-10/h1-3,5,9-11H,4H2,(H,16,17)/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
GOFQAGIWPPBUPI-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]2C3=C([C@H]1O2)C=C(C=C3)C(F)(F)F)NC=O |
SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
Kanonische SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
Synonyme |
1,4-epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene 1-EFTTN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



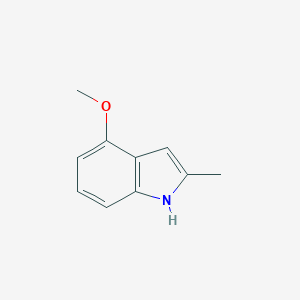


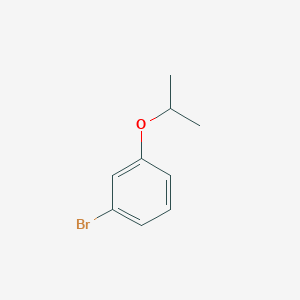
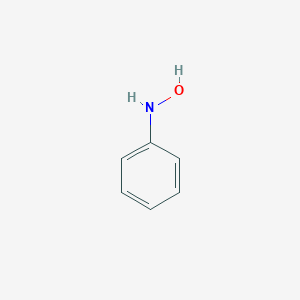
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
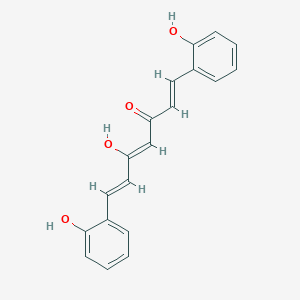

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
